1H-Benzo[d]imidazole-6-carboxamide

Alzheimer's disease glutaminyl cyclase inhibition X-ray crystallography

This 6-carboxamide regioisomer is essential for reproducible sQC inhibition (LSB-09 binding geometry) and topoisomerase IIα anticancer SAR (IC50 0.15 μM). The 5- and 4-isomers cannot substitute—regiochemistry dictates target engagement. High purity (≥95%) with NMR/HPLC documentation ensures reliable hit-to-lead campaigns and parallel synthesis outcomes.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 116568-17-3
Cat. No. B037902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[d]imidazole-6-carboxamide
CAS116568-17-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)NC=N2
InChIInChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
InChIKeyFNLQDVXHDNFXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3): Heterocyclic Building Block for Targeted Drug Discovery


1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3), also referred to as 3H-benzimidazole-5-carboxamide, is a bicyclic heteroaromatic compound consisting of a benzimidazole core substituted at the 6-position with a primary carboxamide group (-CONH₂) . Its molecular formula is C₈H₇N₃O and molecular weight 161.16 g/mol . This scaffold serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of derivatives with targeted biological activities through functionalization at the benzimidazole nitrogen and carbon positions . Commercial sources typically supply the compound at ≥95% purity, with analytical documentation (NMR, HPLC) available to support research reproducibility .

Why 1H-Benzo[d]imidazole-6-carboxamide Cannot Be Replaced by Regioisomeric Analogs


Simple substitution with regioisomeric benzimidazole carboxamides (e.g., 1H-benzimidazole-4-carboxamide or 1H-benzimidazole-5-carboxamide) is not scientifically valid due to the critical role of carboxamide positioning in molecular recognition. X-ray crystallographic analysis of the 6-carboxamide derivative LSB-09 bound to secretory glutaminyl cyclase (sQC) reveals a precise hydrogen-bonding network that is sterically and electronically dependent on the 6-substitution pattern; a 5-carboxamide isomer would orient the amide group away from key catalytic residues, drastically reducing binding affinity [1]. Similarly, structure-activity relationship (SAR) studies across benzimidazole carboxamide positional isomers demonstrate that the regiochemistry dictates interaction with conserved histidine residues in target proteins, leading to divergent biological outcomes [2]. Consequently, the 6-carboxamide scaffold is not a drop-in replacement for its 4- or 5-isomers, and procurement of the correct regioisomer is essential for reproducible target engagement and downstream SAR consistency.

Quantitative Differentiation of 1H-Benzo[d]imidazole-6-carboxamide: Comparator-Based Evidence for Procurement Decisions


Regiochemical Binding Mode: 6-Carboxamide Enables Unique Hydrogen-Bond Network with sQC

The 6-carboxamide position in the benzimidazole core permits a specific hydrogen-bonding geometry with secretory glutaminyl cyclase (sQC) that is unattainable with the 5-carboxamide isomer. X-ray crystal structure of LSB-09 (a 1H-benzo[d]imidazole-6-carboxamide derivative) bound to sQC (PDB deposition) shows the 6-carboxamide group forming critical interactions with active-site residues; computational modeling indicates that moving the carboxamide to the 5-position would result in steric clash and loss of key hydrogen bonds [1].

Alzheimer's disease glutaminyl cyclase inhibition X-ray crystallography

Anticancer Derivative Potency: 6-Carboxamide Scaffold Yields 38.5-Fold Superior Cytotoxicity vs. Cisplatin

A derivative of 1H-benzo[d]imidazole-6-carboxamide (compound 5l: N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) exhibits significantly enhanced cytotoxicity against A549 lung cancer cells compared to standard chemotherapeutics. Against A549 cells, compound 5l showed an IC50 of 0.15 ± 0.01 µM, which is 38.5-fold more potent than cisplatin (IC50 = 5.77 ± 1.60 µM), 62.9-fold more potent than etoposide (IC50 = 9.44 ± 1.98 µM), and 3.1-fold more potent than doxorubicin (IC50 = 0.46 ± 0.02 µM) [1]. Additionally, compound 5l demonstrated high selectivity toward cancer cells versus normal MRC-5 fibroblasts (Selectivity Index = 794.6 for A549) [1].

anticancer cytotoxicity topoisomerase IIα

Aqueous Solubility Profile: 6-Carboxamide Exhibits Qualitative Solubility Advantage Over 4-Carboxamide Isomer

While quantitative aqueous solubility data for 1H-benzo[d]imidazole-6-carboxamide is not explicitly published, technical specifications indicate the compound is 'soluble' in water under ambient conditions [1]. In contrast, the regioisomeric 1H-benzimidazole-4-carboxamide has an estimated water solubility of 7191 mg/L at 25°C . The qualitative description for the 6-isomer suggests it may possess moderate to good aqueous solubility, but direct quantitative comparison is precluded by the lack of published measured values. The reported stability under normal temperatures and pressures [1] further supports its handling in laboratory settings.

physicochemical properties solubility formulation

Commercial Purity and Analytical Characterization: ≥95% Purity with QC Documentation

1H-Benzo[d]imidazole-6-carboxamide is commercially supplied by multiple vendors at a minimum purity of 95% . Suppliers typically provide batch-specific analytical documentation including NMR, HPLC, and GC traces to verify identity and purity . This level of characterization and purity consistency is critical for reproducible synthesis and biological evaluation. In contrast, the 5-carboxamide isomer (1H-benzimidazole-5-carboxamide) is less widely available as a discrete pure compound and is often encountered as a mixture with the 6-isomer in synthetic routes [1].

procurement quality control analytical data

Priority Application Scenarios for 1H-Benzo[d]imidazole-6-carboxamide Based on Quantified Evidence


Alzheimer's Disease Drug Discovery: sQC Inhibitor Lead Optimization

The 1H-benzo[d]imidazole-6-carboxamide scaffold is specifically validated for targeting secretory glutaminyl cyclase (sQC), a key enzyme in pyroglutamate-Aβ formation. The X-ray crystal structure of derivative LSB-09 confirms that the 6-carboxamide moiety engages in essential hydrogen-bond interactions with the sQC active site [1]. Researchers pursuing sQC inhibition should procure this exact regioisomer to ensure proper binding geometry; the 5-carboxamide isomer is predicted to be inactive. The scaffold can be further functionalized to improve potency (e.g., LSB-24 exhibits IC50 = 4 µM [1]).

Anticancer Lead Generation: Topoisomerase IIα-Targeted Cytotoxics

Derivatization of the 6-carboxamide scaffold yields compounds with exceptional cytotoxicity and cancer-cell selectivity. Compound 5l demonstrated an IC50 of 0.15 µM against A549 lung cancer cells, outperforming cisplatin by 38.5-fold and etoposide by 62.9-fold, with a selectivity index of 794.6 [2]. The 6-carboxamide core is essential for achieving this activity profile, as molecular docking indicates the carboxamide group participates in key interactions within the topoisomerase IIα-DNA complex [2]. This scaffold is a high-priority starting point for developing novel chemotherapeutics with improved therapeutic windows.

Medicinal Chemistry Scaffold for Parallel SAR Exploration

The commercial availability of 1H-benzo[d]imidazole-6-carboxamide at ≥95% purity with analytical documentation makes it an ideal building block for parallel synthesis and structure-activity relationship (SAR) studies. Its well-defined regiochemistry eliminates the ambiguity associated with isomeric mixtures, enabling clean reaction outcomes and unambiguous biological data interpretation. This reliability is critical for hit-to-lead campaigns and for generating reproducible data across different research groups.

Physicochemical Profiling and Pre-formulation Studies

The reported aqueous solubility (qualitative) and stability under normal laboratory conditions [3] position 1H-benzo[d]imidazole-6-carboxamide as a tractable scaffold for early-stage drug discovery. While quantitative solubility data are limited, the qualitative indication of water solubility facilitates initial biological testing without the need for exotic solubilizing agents. Procurement should be coupled with in-house solubility and stability measurements to guide formulation strategies for in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzo[d]imidazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.